molecular formula C10H8ClF3O B6164025 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one CAS No. 1340416-25-2

1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one

Cat. No.: B6164025
CAS No.: 1340416-25-2
M. Wt: 236.6
InChI Key:
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Description

1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one is an organic compound characterized by the presence of a chlorophenyl group and a trifluorobutanone moiety

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the chlorophenyl group may contribute to its overall activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one can be compared to similar compounds such as:

    1-(2-Chlorophenyl)-2,2,2-trifluoroethanone: This compound has a similar structure but with a shorter carbon chain.

    1-(2-Chlorophenyl)-4,4,4-trifluorobutan-2-one: Differing in the position of the ketone group.

    1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-ol: The alcohol derivative of the compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one involves the introduction of a chloro group onto a phenyl ring, followed by the addition of three fluorine atoms onto a butanone molecule. The final product is a ketone with a chlorophenyl and trifluorobutyl substituent.", "Starting Materials": ["2-chlorophenol", "butanone", "fluorine gas", "catalyst"], "Reaction": [ "1. Chlorination of 2-chlorophenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 2-chlorophenyl chloride.", "2. Addition of 2-chlorophenyl chloride to butanone in the presence of a catalyst such as aluminum chloride to form 1-(2-chlorophenyl)-butan-1-one.", "3. Introduction of three fluorine atoms onto the butanone molecule using fluorine gas in the presence of a catalyst such as antimony pentachloride to form 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one." ] }

CAS No.

1340416-25-2

Molecular Formula

C10H8ClF3O

Molecular Weight

236.6

Purity

95

Origin of Product

United States

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